1-(2-(4-(4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide
Description
The compound 1-(2-(4-(4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide features a pyrazole core substituted with a 4-bromophenyl group (electron-withdrawing) and a methyl group (steric bulk). Attached to this core is a 3-hydroxyphenoxy-ethyl chain linked to a piperidine-4-carboxamide moiety. This structure combines hydrophobic (bromophenyl, methyl), hydrophilic (hydroxyl, carboxamide), and hydrogen-bonding elements, making it suitable for diverse biological interactions.
Properties
IUPAC Name |
1-[2-[4-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]-3-hydroxyphenoxy]ethyl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27BrN4O3/c1-15-22(16-2-4-18(25)5-3-16)23(28-27-15)20-7-6-19(14-21(20)30)32-13-12-29-10-8-17(9-11-29)24(26)31/h2-7,14,17,30H,8-13H2,1H3,(H2,26,31)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCUYXIOBJFWTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OCCN3CCC(CC3)C(=O)N)O)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27BrN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-(4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Coupling Reactions: The pyrazole derivative is then coupled with a hydroxyphenyl compound using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Piperidine Introduction: The final step involves the reaction of the intermediate with piperidine-4-carboxamide under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-(4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Therapeutic Applications
A. Inhibition of Enzymatic Activity
The compound has been studied for its ability to inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in the regulation of glucocorticoids. Inhibition of this enzyme can lead to beneficial effects in conditions such as metabolic syndrome, which includes type 2 diabetes and obesity, as well as associated disorders like hypertension and cardiovascular diseases .
B. Treatment of Central Nervous System Disorders
Research indicates that compounds similar to 1-(2-(4-(4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide may also have applications in treating central nervous system disorders, including mild cognitive impairment and early stages of dementia, such as Alzheimer's disease . The modulation of glucocorticoid levels through 11β-HSD1 inhibition may enhance cognitive function and neuroprotection.
B. Pharmacokinetic Properties
Investigations into the pharmacokinetics of similar compounds reveal favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These properties are essential for developing effective therapeutic agents that can be administered safely in clinical settings .
Data Summary Table
| Application Area | Key Findings |
|---|---|
| Enzymatic Inhibition | Inhibits 11β-HSD1; potential treatment for metabolic syndrome |
| CNS Disorders | May improve cognitive function; potential use in Alzheimer's treatment |
| Anticancer Activity | Related compounds show cytotoxicity against various cancer cell lines |
| Pharmacokinetics | Favorable ADME properties observed in structural analogs |
Mechanism of Action
The mechanism of action of 1-(2-(4-(4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Pyrazole-Based Piperidine/Piperazine Derivatives
Compound A : 5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(4-hydroxy-piperidin-1-yl)-1H-pyrazole-3-carboxamide (EP1583758 )
- Structural Differences: Replaces the 3-hydroxyphenoxy-ethyl chain with a dichlorophenyl group. Substitutes the methyl group on pyrazole with ethyl. Piperidine has a hydroxyl group instead of carboxamide.
- Ethyl substitution may alter steric interactions with target receptors.
Compound B : 1-(2-{3-hydroxy-4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methylphenoxy}ethyl)piperidine-4-carboxamide ( )
- Structural Differences: Methoxyphenyl replaces bromophenyl on the pyrazole. Additional methyl group on the phenolic ring.
- Increased steric hindrance from the phenolic methyl group may affect binding kinetics.
Compound C : 1-(3-Chlorophenyl)-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]piperazine (Mepiprazole dihydrochloride, )
- Structural Differences: Piperazine ring instead of piperidine. Lacks carboxamide and hydroxyphenoxy groups.
- Functional Impact :
- Piperazine’s additional nitrogen may enhance hydrogen bonding but reduce conformational rigidity.
- Absence of hydrophilic groups could limit solubility.
Antibacterial/Antimycobacterial Activity
- Compound D: 1-[(2,4-Dichlorophenyl)methyl]-N-(4-fluorobenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide ( ) Exhibits antibacterial activity due to sulfonamide and dichlorophenyl groups. Comparison: The target compound’s bromophenyl and hydroxyphenoxy groups may offer broader interactions with bacterial enzymes, though this requires empirical validation.
Receptor Binding (NTS1/NTS2)
- Compound E: 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazole]‑4‑yl}methyl)-1H-pyrazole‑4‑carboxamide ( ) Demonstrated calcium mobilization in CHO-k1 cells (EC50 ~10 nM). Comparison: The target’s bromophenyl group may enhance binding affinity via halogen bonding, while the hydroxyphenoxy chain could improve solubility, reducing off-target effects.
Analytical Characterization
Data Tables
Table 1. Physicochemical Properties
*Predicted using Molinspiration. †Based on analogous HCl salts ( ).
Biological Activity
The compound 1-(2-(4-(4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide is a synthetic derivative that incorporates a piperidine core, a bromophenyl moiety, and a pyrazole ring. Its structural complexity suggests potential biological activities, particularly in oncology and pharmacology. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound generally involves multi-step organic reactions, including:
- Formation of the pyrazole ring from appropriate precursors.
- Introduction of the bromophenyl group via electrophilic aromatic substitution.
- Coupling reactions to attach the piperidine and carboxamide functionalities.
The biological activity of this compound can be attributed to several mechanisms:
- Antitumor Activity : Pyrazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. The presence of the bromophenyl group enhances interactions with DNA and cellular targets, potentially leading to apoptosis in cancer cells.
- Inhibition of Enzymatic Activity : Compounds similar in structure have been reported to inhibit key enzymes involved in cancer progression, such as topoisomerases and kinases.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HEPG2 (Liver carcinoma) | 3.5 | Induces apoptosis via DNA damage |
| HeLa (Cervical carcinoma) | 5.6 | Inhibits cell proliferation |
These results indicate that the compound exhibits significant cytotoxicity at low concentrations, suggesting its potential as a therapeutic agent in cancer treatment.
Case Studies
- Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and tested for their cytotoxicity against HEPG2 and HeLa cells. The study found that the introduction of various substituents significantly affected the potency of these compounds, with some derivatives showing IC50 values as low as 1.0 µg/mL against HEPG2 cells .
- Structure-Activity Relationship (SAR) : An investigation into the SAR of related compounds revealed that modifications to the pyrazole and piperidine rings could enhance biological activity. For instance, compounds with electron-withdrawing groups on the phenyl rings exhibited increased cytotoxicity due to better binding affinity to target enzymes involved in cancer cell survival .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?
The synthesis typically involves multi-step processes, including:
- Condensation reactions to form the pyrazole core, as seen in derivatives like 5-(4-bromophenyl)-1-(2,4-dichlorophenyl)pyrazole-3-carboxamide analogs .
- Functionalization of the piperidine moiety via alkylation or amidation, as demonstrated in ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate synthesis .
- Selective hydroxylation at the 3-position of the phenoxy group, requiring protective group strategies to avoid side reactions .
Q. Key intermediates :
Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?
- IR spectroscopy : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, hydroxyl O–H stretch at ~3300 cm⁻¹) .
- Single-crystal X-ray diffraction : Resolves stereochemistry and hydrogen-bonding networks, as applied to pyrazole-piperidine hybrids .
- NMR spectroscopy : Distinguishes substituent positions (e.g., ¹H NMR for methyl groups on pyrazole and piperidine protons) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. What preliminary biological screening assays are recommended to assess its activity?
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi, based on activity trends in pyrazole derivatives .
- Enzyme inhibition studies : For example, Lp-PLA2 inhibition assays, given its role as a key intermediate in Lp-PLA2 inhibitor synthesis .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify apoptotic/anti-proliferative effects .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in piperidine-ethyl linkage formation .
- Catalyst screening : Pd-mediated coupling for bromophenyl incorporation (e.g., Suzuki-Miyaura cross-coupling) .
- Computational guidance : Use quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction pathways, as proposed by ICReDD’s reaction design framework .
Q. How should researchers resolve contradictions in biological activity data across structurally similar analogs?
- Structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., bromophenyl vs. chlorophenyl) and correlate with activity trends .
- Molecular docking : Model interactions with target proteins (e.g., Lp-PLA2 active site) to explain selectivity differences .
- Metabolic stability assays : Assess cytochrome P450 metabolism to differentiate intrinsic activity from pharmacokinetic effects .
Q. What methodologies are recommended for identifying the compound’s primary biological targets?
- Radioligand binding assays : Use tritiated or fluorescently labeled analogs to quantify binding affinity to receptors (e.g., cannabinoid receptors, inferred from pyrazole-carboxamide analogs) .
- CRISPR-Cas9 screening : Genome-wide knockout libraries to identify genes essential for compound efficacy .
- Proteomics : Affinity purification followed by LC-MS/MS to isolate interacting proteins .
Q. How can computational tools enhance the design of derivatives with improved pharmacokinetic properties?
- ADMET prediction : Use software like SwissADME to optimize logP (<5), topological polar surface area (TPSA >60 Ų), and solubility .
- Free-energy perturbation (FEP) : Predict binding affinity changes for piperidine or pyrazole modifications .
- Molecular dynamics (MD) simulations : Assess conformational stability in aqueous vs. lipid environments .
Q. What experimental strategies are effective in studying the compound’s metabolic stability?
Q. How can researchers validate hypothesized mechanisms of action in complex biological systems?
- Knockdown/knockout models : Use siRNA or CRISPR to silence candidate targets and assess compound efficacy loss .
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
- In vivo imaging : Fluorescent or PET-labeled analogs for tissue distribution studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
